3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring The compound also contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom The presence of a bromophenyl group adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
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Step 1: Formation of the Oxadiazole Ring
- Reactants: 2-bromobenzohydrazide and an appropriate carboxylic acid derivative.
- Conditions: The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Step 2: Formation of the Quinoline Core
- Reactants: The oxadiazole intermediate and a suitable quinoline precursor.
- Conditions: The reaction is often conducted under reflux conditions in an inert atmosphere using a solvent like toluene or dimethylformamide (DMF).
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Step 3: Final Coupling Reaction
- Reactants: The bromophenyl-substituted oxadiazole and a boronic acid derivative.
- Conditions: The Suzuki-Miyaura coupling is performed using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in solvents like ethanol or water.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The quinoline core can intercalate into DNA, disrupting DNA replication and transcription processes . Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenyl)-1,2,4-oxadiazole: Shares the oxadiazole and bromophenyl moieties but lacks the quinoline core.
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one: Contains a phthalazinone core instead of a quinoline core.
Uniqueness
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is unique due to the combination of its quinoline core and oxadiazole ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile scaffold for drug development and materials science applications.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-2-11-24-12-15(18(25)14-8-4-6-10-17(14)24)20-22-19(23-26-20)13-7-3-5-9-16(13)21/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNQJRMFXKZTKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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